molecular formula C13H14N2O4 B12964838 2-((2R,5R)-5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid

2-((2R,5R)-5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid

Cat. No.: B12964838
M. Wt: 262.26 g/mol
InChI Key: VNHJXYUDIBQDDX-NXEZZACHSA-N
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Description

Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a dioxopiperazine ring, and an acetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dioxopiperazine Ring: The dioxopiperazine ring can be synthesized through the cyclization of a suitable diamine with a diacid or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl group or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyl group and dioxopiperazine ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopiperazine Derivatives: Compounds with similar dioxopiperazine rings but different substituents.

    Benzyl-substituted Piperazines: Compounds with benzyl groups attached to piperazine rings.

    Acetic Acid Derivatives: Compounds with acetic acid moieties attached to various functional groups.

Uniqueness

Rel-2-((2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid is unique due to its specific combination of a benzyl group, dioxopiperazine ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-[(2R,5R)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m1/s1

InChI Key

VNHJXYUDIBQDDX-NXEZZACHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2C(=O)N[C@@H](C(=O)N2)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O

Origin of Product

United States

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